KPT-6566

Description

Properties

IUPAC Name |

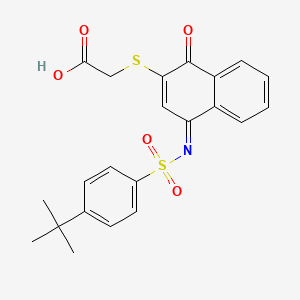

2-[4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWOKYIKNEEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-6566: A Dual-Action Covalent Inhibitor of PIN1 for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KPT-6566, a novel, selective, and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). Overexpressed in a majority of human cancers, PIN1 is a critical regulator of numerous oncogenic signaling pathways, making it a compelling target for therapeutic intervention.[1][2][3][4] this compound distinguishes itself through a unique dual mechanism that not only inhibits and degrades PIN1 but also induces targeted cytotoxicity in cancer cells.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-cancer effects through a sophisticated dual mechanism of action:

-

Direct Covalent Inhibition and Degradation of PIN1: this compound covalently binds to the cysteine-113 residue within the catalytic site of PIN1.[5] This irreversible binding leads to the inactivation of PIN1's enzymatic activity.[1][2][4] Furthermore, this interaction targets PIN1 for degradation, reducing the overall cellular levels of the oncoprotein.[1][4][5][6] The depletion and inhibition of PIN1 effectively curb tumor growth, impair cancer stem cell expansion, and can restore chemosensitivity.[1][2]

-

Induction of Oxidative Stress and DNA Damage: A key feature of this compound's action is the release of a quinone-mimicking fragment upon its covalent interaction with PIN1.[1][2][4][7] This released molecule generates reactive oxygen species (ROS) within the cancer cell, leading to significant oxidative stress and subsequent DNA damage, which ultimately triggers programmed cell death.[1][2][4][7]

Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of PIN1 by this compound disrupts multiple cancer-driving pathways. By preventing PIN1-mediated conformational changes in its substrate proteins, this compound effectively downregulates key oncogenic signaling cascades.

Key Downstream Effects:

-

Cell Cycle Arrest: this compound treatment leads to a decrease in hyper-phosphorylated retinoblastoma protein (pRB) and Cyclin D1 levels, critical regulators of the G1/S phase transition, thereby inducing cell cycle arrest.[4][5]

-

Inhibition of Oncogenic Transcription Factors: The activity of several oncogenic transcription factors is attenuated, including mutant p53 and NOTCH1.[4][8] This leads to a dose-dependent decrease in the expression of their target genes.[4]

-

Suppression of Metastasis: this compound has been shown to impair the metastatic potential of cancer cells.[1] In cervical cancer models, it reverses the epithelial-mesenchymal transition (EMT) through the c-Jun/slug pathway.[6] In vivo studies have confirmed a reduction in lung metastasis in breast cancer models.[1][5]

-

Induction of Apoptosis: The culmination of DNA damage and disruption of oncogenic signaling pathways leads to the induction of apoptosis in various cancer cell types.[5][8][9]

-

Targeting Cancer Stem Cells: this compound treatment has been shown to reduce the population of breast cancer stem cells by inhibiting the overexpression of PIN1.[5] In testicular germ cell tumors, it downregulates the pluripotency factors Oct-4 and Sox2.[9]

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arts.units.it [arts.units.it]

- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive Value of Pin1 in Cervical Low-Grade Squamous Intraepithelial Lesions and Inhibition of Pin1 Exerts Potent Anticancer Activity against Human Cervical Cancer [aginganddisease.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

The Cellular Target of KPT-6566: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 is a novel small molecule inhibitor demonstrating significant promise in preclinical cancer models. This document provides a comprehensive technical overview of the primary cellular target of this compound, its multifaceted mechanism of action, and its impact on key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, this guide elucidates the recent discovery of secondary targets, broadening the potential therapeutic applications of this compound.

Primary Cellular Target: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1)

The principal cellular target of this compound is the prolyl isomerase PIN1.[1][2][3][4][5][6][7] PIN1 is a unique enzyme that specifically recognizes and catalyzes the cis-trans isomerization of peptidyl-prolyl peptide bonds where the serine or threonine residue immediately preceding the proline is phosphorylated (pSer/Thr-Pro motifs).[5] This conformational change is a critical post-phosphorylation regulatory mechanism that can profoundly alter the function, stability, and subcellular localization of its substrate proteins.

PIN1 is overexpressed in a majority of human cancers, and its activity is strongly correlated with tumor initiation and progression.[3][4][6] By modulating the conformation of numerous oncoproteins and tumor suppressors, PIN1 plays a pivotal role in amplifying oncogenic signaling pathways.[3][6] Consequently, the inhibition of PIN1 presents a compelling therapeutic strategy for cancer treatment.

This compound has been identified as a selective and covalent inhibitor of PIN1.[3][4][5][6] It covalently binds to the catalytic site of PIN1, leading to the inhibition of its peptidyl-prolyl isomerase (PPIase) activity and, in some cell types, the degradation of the PIN1 protein itself.[3][6]

Quantitative Analysis of PIN1 Inhibition

The inhibitory potency of this compound against PIN1 has been quantified in enzymatic assays. The following table summarizes the key inhibitory constants.

| Parameter | Value | Reference |

| IC50 | 640 nM | [3] |

| Ki | 625.2 nM | [3] |

Dual Mechanism of Action

This compound exhibits a unique dual mechanism of action that contributes to its potent anti-cancer activity: direct PIN1 inhibition and the induction of oxidative stress.[3][6]

Covalent Inhibition of PIN1 and Downstream Effects

This compound covalently binds to the catalytic site of PIN1, effectively abrogating its isomerase function.[3][6] This inhibition leads to the dysregulation of numerous PIN1-dependent signaling pathways that are critical for cancer cell proliferation and survival. The consequences of PIN1 inhibition by this compound include:

-

Decreased Cyclin D1 Levels: this compound treatment leads to a reduction in the levels of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[7][8]

-

Reduced Hyperphosphorylation of pRB: The retinoblastoma protein (pRB), a tumor suppressor, is less hyperphosphorylated in the presence of this compound, leading to cell cycle arrest.[8]

-

Downregulation of Oncogenic Transcription Factors: this compound has been shown to downregulate the activity of PIN1-dependent transcription factors such as AP-1 (c-Fos and c-Jun) and inhibit pathways like Wnt/β-catenin.[2]

Generation of Reactive Oxygen Species (ROS) and DNA Damage

A distinctive feature of this compound's mechanism is that its covalent interaction with PIN1 results in the release of a quinone-mimicking drug fragment.[3][6] This released molecule generates reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[3][6] This induction of DNA damage contributes to the cytotoxic effects of this compound, preferentially targeting cancer cells which often have a higher basal level of oxidative stress and are more vulnerable to further ROS insults.

Figure 1: Dual mechanism of action of this compound.

Secondary Cellular Targets: STAG1 and STAG2

Recent research has identified Stromal Antigen 1 (STAG1) and Stromal Antigen 2 (STAG2) as additional cellular targets of this compound. STAG1 and STAG2 are mutually exclusive components of the cohesin complex, which is essential for sister chromatid cohesion and has a critical role in DNA repair. This compound acts as a dual inhibitor of STAG1 and STAG2, disrupting their interaction with SCC1 and double-stranded DNA. This activity leads to premature chromosome separation, accumulation of double-strand breaks, and apoptosis. The inhibition of STAG1/2 by this compound can also sensitize cancer cells to PARP and NHEJ inhibitors.

Impact on Cancer Cell Lines

This compound has demonstrated potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P19 | Teratocarcinoma | 7.24 | [1] |

| NCCIT | Teratocarcinoma | 4.65 | [1] |

| Caco-2 | Colorectal Cancer | 7.45 | [9] |

| HCT116 | Colorectal Cancer | 9.46 | [9] |

| HT29 | Colorectal Cancer | 13.8 | [9] |

| SW480 | Colorectal Cancer | 11.1 | [9] |

| DLD-1 | Colorectal Cancer | 10.7 | [9] |

| MDA-MB-231 | Breast Cancer | 1.2 | [6] |

Detailed Experimental Protocols

PIN1 Peptidyl-prolyl Isomerase (PPIase) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1.

Figure 2: Workflow for PIN1 PPIase Activity Assay.

Methodology:

-

Recombinant human PIN1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of a specific fluorogenic peptide substrate that is in a predominantly cis conformation.

-

PIN1 catalyzes the cis-to-trans isomerization of the substrate.

-

The trans isomer is then susceptible to cleavage by a protease (e.g., chymotrypsin or trypsin), which releases a fluorophore.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is proportional to the PIN1 activity. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 48 or 72 hours), a reagent such as WST-1, MTT, or a reagent that measures ATP content (e.g., CellTiter-Glo) is added to the wells.

-

The absorbance or luminescence is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow for Annexin V/PI Apoptosis Assay.

Methodology:

-

Cells are treated with this compound for a specified duration.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry to quantify the different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS following treatment with this compound.

Methodology:

-

Cells are seeded in a multi-well plate or on coverslips.

-

The cells are loaded with a cell-permeable fluorescent probe that is sensitive to oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

After loading, the cells are treated with this compound.

-

Intracellular ROS oxidize the non-fluorescent probe into its highly fluorescent form.

-

The increase in fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer.

Signaling Pathways Modulated by this compound

Through its inhibition of PIN1, this compound impacts a multitude of signaling pathways that are fundamental to cancer cell biology.

References

- 1. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]

- 2. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. lornajane.net [lornajane.net]

- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

KPT-6566: A Selective Covalent Inhibitor of PIN1 for Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of KPT-6566, a selective and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PIN1 in oncology.

Introduction to PIN1

PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motifs).[1] This conformational change plays a critical role in regulating the function, stability, and localization of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] Overexpression of PIN1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] PIN1 enhances various signaling pathways implicated in cancer, including the Ras/AP-1 and Wnt/β-catenin pathways.[3]

This compound: A Novel PIN1 Inhibitor

This compound is a novel, selective, and covalent inhibitor of PIN1.[4][5] It has been identified through mechanism-based screening and has demonstrated significant anti-cancer activity in preclinical models.[5]

Mechanism of Action

This compound exhibits a dual mechanism of action.[2][5] It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[4][5] This covalent interaction involves the formation of a disulfide bond with the cysteine 113 residue in the active site of PIN1. This binding event also results in the release of a quinone-mimicking drug fragment that generates reactive oxygen species (ROS) and induces DNA damage, ultimately leading to cancer cell-specific death.[2][5]

Selectivity and Potency

This compound is a highly selective inhibitor of PIN1. It shows no significant activity against other prolyl isomerases, such as GST-FKBP4 and GST-PPIA, even those containing cysteine residues.[1][6] The inhibitory potency of this compound against PIN1 is summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 640 nM (0.64 µM) | [1][4][6] |

| Ki | 625.2 nM | [4][6] |

Signaling Pathways Modulated by this compound

Through the inhibition of PIN1, this compound modulates several oncogenic signaling pathways. This activity underlies its anti-cancer effects.

Downregulation of Oncogenic Drivers

This compound treatment leads to the downregulation of key oncogenic proteins and pathways that are dependent on PIN1 activity. This includes:

-

mut-p53 and NOTCH1: this compound dose-dependently inhibits the activation of mutant p53 and NOTCH1 pathways.[4][6]

-

NRF2 Pathway: The inhibitor also affects the NRF2 pathway, which is involved in the cellular response to oxidative stress.[4]

-

pRB and Cyclin D1: this compound decreases the hyperphosphorylation of the retinoblastoma protein (pRB) and the levels of Cyclin D1, key regulators of the cell cycle.[1][4]

The following diagram illustrates the impact of this compound on these signaling pathways.

Caption: this compound inhibits PIN1, leading to the downregulation of multiple oncogenic pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PIN1 Enzymatic Assay (IC50 Determination)

This assay is used to determine the concentration of this compound that inhibits 50% of PIN1's enzymatic activity.

Materials:

-

Recombinant human PIN1 protein

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Triton X-100)

-

Substrate peptide (e.g., Ac-Phe-Phe-pSer-Pro-Phe-AMC)

-

Chymotrypsin

-

96-well black microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

-

In a 96-well plate, add recombinant PIN1 to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the reaction by adding the substrate peptide.

-

Allow the PIN1-catalyzed isomerization to proceed for a set time (e.g., 60 minutes).

-

Add chymotrypsin to each well. Chymotrypsin will cleave the trans-isoform of the peptide, releasing the fluorescent AMC group.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Binding Confirmation

This method is used to confirm the covalent adduction of this compound to PIN1.

Materials:

-

Recombinant human PIN1 protein

-

This compound

-

Incubation buffer (e.g., PBS)

-

LC-MS/MS system

Procedure:

-

Incubate recombinant PIN1 with an excess of this compound or DMSO (control) in incubation buffer for a specified time (e.g., 2 hours) at room temperature.

-

Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Analyze the intact protein samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of the bound fragment of the inhibitor confirms covalent binding.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Plate reader capable of measuring absorbance

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for PIN1 Degradation

This technique is used to assess the effect of this compound on the cellular levels of PIN1 protein.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PIN1, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound or DMSO for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-PIN1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of PIN1 protein.

The following diagram outlines the general workflow for these experimental protocols.

Caption: A logical workflow for the characterization of this compound.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in vivo. In mouse xenograft models, intraperitoneal administration of this compound at a dose of 5 mg/kg has been shown to inhibit tumor growth and reduce lung metastasis.[1] Importantly, at this therapeutic dose, this compound did not show any signs of local or systemic toxicity in mice.[4]

Conclusion

This compound is a promising, selective, and covalent inhibitor of PIN1 with a unique dual mechanism of action. Its ability to both inhibit PIN1 and induce oxidative stress and DNA damage specifically in cancer cells makes it a compelling candidate for further development as an anti-cancer therapeutic. The data summarized in this guide highlight the potent and selective activity of this compound and provide a foundation for its continued investigation in oncology.

References

- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 6. Detecting Reactive Oxygen Species by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of KPT-6566: A Covalent PIN1 Inhibitor with a Dual Anti-Cancer Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of KPT-6566, a novel small molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. This compound was identified through a mechanism-based screening and has been characterized as a selective and covalent inhibitor of PIN1.[1] Its unique dual mechanism of action combines the direct inhibition and subsequent degradation of PIN1 with the generation of reactive oxygen species (ROS) and DNA damage, leading to cancer cell-specific apoptosis.[1] This document provides a comprehensive overview of the experimental data, detailed methodologies, and the signaling pathways implicated in the anti-neoplastic activity of this compound.

Discovery and Rationale for Targeting PIN1

The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways involved in cell proliferation, survival, and transformation.[1] Overexpressed in a majority of human cancers, PIN1's enzymatic activity is strongly associated with tumor initiation and progression.[1][2] The rationale for targeting PIN1 stems from the observation that its inactivation can suppress tumor growth, inhibit cancer stem cell expansion, and restore chemosensitivity.[1] this compound was identified from a mechanism-based screening of a chemical library as a potent and selective inhibitor of PIN1.

Mechanism of Action: A Dual Approach to Cancer Cell Killing

This compound exhibits a unique dual mechanism of action that contributes to its potent anti-cancer effects:

-

Covalent Inhibition and Degradation of PIN1: this compound covalently binds to the catalytic site of PIN1, specifically targeting the Cys113 residue.[1] This irreversible binding not only inhibits the PPIase activity of PIN1 but also leads to its degradation.[1] The inhibition of PIN1 disrupts the function of numerous oncogenic signaling pathways that are dependent on its activity.[3]

-

Induction of Oxidative Stress and DNA Damage: The interaction of this compound with PIN1 results in the release of a quinone-mimicking drug fragment.[1] This fragment generates reactive oxygen species (ROS), leading to significant oxidative stress and DNA damage within cancer cells, ultimately triggering apoptosis.[1]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro PIN1 Inhibition

| Parameter | Value | Reference |

| IC50 | 0.64 µM (640 nM) | [3][4] |

| Ki | 625.2 nM | [3][4] |

Table 2: In Vitro Anti-Proliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 1.2 | [1] |

| P19 | Testicular Germ Cell Tumor | 7.24 | |

| NCCIT | Testicular Germ Cell Tumor | 4.65 | [5] |

| Caco-2 | Colorectal Cancer | 7.45 | |

| HCT116 | Colorectal Cancer | 9.46 | |

| HT29 | Colorectal Cancer | 13.8 | |

| SW480 | Colorectal Cancer | 11.1 | |

| DLD-1 | Colorectal Cancer | 10.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Trypsin-Coupled Peptidyl-Prolyl Isomerization (PPIase) Assay

This assay is used to determine the enzymatic activity of PIN1 and the inhibitory effect of compounds like this compound.

-

Principle: The assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA). In the cis conformation, the peptide is resistant to cleavage by chymotrypsin or trypsin. PIN1 catalyzes the conversion to the trans isomer, which is then rapidly cleaved by the protease, releasing p-nitroaniline (pNA). The rate of pNA release, monitored spectrophotometrically at 390 nm, is proportional to the PPIase activity of PIN1.

-

Protocol:

-

Recombinant human PIN1 is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a suitable buffer (e.g., 35 mM HEPES, pH 7.8) at a controlled temperature (e.g., 10°C).

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin/trypsin.

-

The change in absorbance at 390 nm is measured over time using a spectrophotometer.

-

The initial rates of reaction are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mass Spectrometry for Covalent Binding Analysis

This method confirms the covalent modification of PIN1 by this compound.

-

Principle: Liquid chromatography-mass spectrometry (LC/MS) is used to determine the precise molecular weight of the protein. A covalent modification will result in a predictable mass shift.

-

Protocol:

-

Recombinant human PIN1 protein is incubated with this compound or DMSO for a specified time.

-

The reaction is stopped, and the protein sample is desalted and separated from unbound compound using reverse-phase high-performance liquid chromatography (HPLC).

-

The intact protein is then analyzed by a high-resolution mass spectrometer (e.g., a Q-TOF instrument).

-

The resulting mass spectra are deconvoluted to determine the molecular weight of the protein. A mass increase of 90 Da in the this compound-treated sample compared to the DMSO control confirms the covalent adduction of a sulfanyl-acetate group.[1]

-

Cell Viability Assays (WST, ATPlite, CCK-8)

These assays measure the effect of this compound on the proliferation and viability of cancer cells.

-

Principle:

-

WST/CCK-8: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (WST or the component in CCK-8) to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

ATPlite: This is a bioluminescent assay that measures the amount of ATP present in metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

-

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or DMSO for a specified period (e.g., 48-72 hours).

-

The appropriate assay reagent (WST, ATPlite, or CCK-8) is added to each well according to the manufacturer's instructions.

-

The absorbance (for WST/CCK-8) or luminescence (for ATPlite) is measured using a plate reader.

-

Cell viability is calculated as a percentage of the DMSO-treated control, and IC50 values are determined.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and reproductive integrity.

-

Protocol:

-

A low density of cells is seeded in 6-well or 12-well plates.

-

The cells are treated with this compound or DMSO for a defined period.

-

The medium is then replaced with fresh, drug-free medium, and the cells are incubated for 7-14 days to allow for colony formation.

-

The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.

-

The number of colonies (typically defined as containing >50 cells) in each well is counted.

-

The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth and overall animal health is monitored.

-

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline) and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 5 mg/kg, once daily).[4] The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored to assess toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways and Downstream Effects

This compound impacts several critical signaling pathways in cancer cells.

Inhibition of PIN1-Dependent Pathways

By inhibiting PIN1, this compound disrupts the function of numerous oncoproteins and tumor suppressors that are regulated by PIN1-mediated isomerization. This includes:

-

pRB and Cyclin D1: this compound treatment leads to a decrease in the hyperphosphorylated, active form of the retinoblastoma protein (pRB) and a reduction in Cyclin D1 levels, both of which are critical for cell cycle progression.[4]

-

Mutant p53 and NOTCH1: this compound has been shown to inhibit the activation of mutant p53 and NOTCH1 pathways, which are often dysregulated in cancer.[4]

Induction of the NRF2-Mediated Oxidative Stress Response

The generation of ROS by the quinone-mimicking fragment of this compound induces a cellular response to oxidative stress. This involves the activation of the NRF2 pathway, as evidenced by the increased expression of NRF2 target genes such as cFOS, HO1, and NQO1.[4][6]

DNA Damage Response and Apoptosis

The accumulation of ROS and the formation of DNA adducts trigger a DNA damage response, characterized by the phosphorylation of H2AX (γH2AX).[4] This sustained DNA damage ultimately leads to the activation of apoptotic pathways and cancer cell death.

Conclusion

This compound represents a promising novel anti-cancer agent with a unique dual mechanism of action. Its ability to covalently inhibit and degrade the key oncogenic protein PIN1, coupled with the induction of ROS-mediated DNA damage and apoptosis, provides a powerful and selective strategy for targeting cancer cells. The preclinical data summarized in this guide support its further development as a potential therapeutic for a range of human malignancies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 6. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]

KPT-6566: A Dual-Action Inhibitor Inducing Oxidative Stress for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 is a novel, selective, and covalent inhibitor of the prolyl isomerase PIN1, an enzyme overexpressed in a majority of human cancers and a critical driver of tumorigenesis. Beyond its direct inhibition of PIN1, this compound exhibits a unique dual mechanism of action that culminates in the induction of significant oxidative stress, preferentially targeting cancer cells for apoptosis. This technical guide provides a comprehensive overview of the core mechanisms by which this compound elicits this oxidative stress response, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The prolyl isomerase PIN1 plays a pivotal role in post-phosphorylation signal transduction, regulating the function of numerous proteins involved in cell cycle progression, proliferation, and survival. Its overexpression in cancer cells makes it a compelling therapeutic target. This compound has emerged as a potent PIN1 inhibitor with a unique mode of action. It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1] Crucially, this interaction also results in the release of a quinone-mimicking byproduct, this compound-B, which is instrumental in the generation of reactive oxygen species (ROS). This elevation in intracellular ROS levels triggers a cascade of events, including the activation of the NRF2-mediated oxidative stress response and the induction of DNA damage, ultimately leading to cancer cell death.[2] This guide delves into the intricate details of this process, providing researchers and drug developers with a thorough understanding of this compound's role in inducing oxidative stress.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a PIN1 inhibitor and its cytotoxic effects on cancer cells.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target/Assay | Reference |

| IC50 | 0.64 µM (640 nM) | PIN1 PPIase activity | [1][3] |

| Ki | 625.2 nM | PIN1 PPIase domain | [3][4] |

| kinact/Ki | 745.4 min-1µM-1 | Covalent inhibition of PIN1 | [4] |

| IC50 (PIN1-NRF2 Interaction) | 0.3 - 1.4 µM | Inhibition of PIN1-NRF2 peptide binding | [2] |

Table 2: Cytotoxicity of this compound in Various Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 | [1] |

| Caco-2 | Colorectal Cancer | 7.45 | |

| HCT116 | Colorectal Cancer | 9.46 | [5] |

| HT29 | Colorectal Cancer | 13.8 | [5] |

| SW480 | Colorectal Cancer | 11.1 | [5] |

| DLD-1 | Colorectal Cancer | 10.7 | [5] |

| CD44+CD133+ Caco-2 | Colorectal Cancer Stem-like | 5.76 | [5] |

| ΔCD44+CD133+ Caco-2 | Colorectal Cancer Non-Stem | 5.39 | [5] |

| P19 | Embryonal Carcinoma | Not specified | |

| NCCIT | Embryonal Carcinoma | Not specified | [6][7] |

Signaling Pathways and Mechanisms of Action

This compound induces oxidative stress through a well-defined signaling cascade. The following diagrams illustrate the key pathways involved.

Caption: this compound dual mechanism of action.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 7. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

KPT-6566 and its Impact on the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-6566 is a novel, selective, and covalent inhibitor of the peptidyl-prolyl isomerase PIN1. PIN1 is overexpressed in a majority of human cancers and plays a critical role in tumorigenesis by catalyzing the cis-trans isomerization of specific pSer/Thr-Pro motifs in various proteins, thereby regulating their activity and stability. The inhibition of PIN1 has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of this compound, with a particular focus on its unique dual mechanism of action that culminates in the induction of DNA damage and subsequent cellular responses.

Core Mechanism of Action

This compound exhibits a distinctive dual mechanism of action. It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. This interaction also results in the release of a quinone-mimicking drug fragment. This liberated fragment is capable of generating reactive oxygen species (ROS), which in turn induce DNA damage, preferentially triggering cell death in cancer cells. This PIN1-dependent DNA damaging activity distinguishes this compound from other PIN1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies.

Table 1: In Vitro PIN1 Inhibition

| Parameter | Value | Notes |

| IC50 (PIN1 PPIase domain) | 640 nM | Half-maximal inhibitory concentration for the enzymatic activity of the PIN1 peptidyl-prolyl isomerase (PPIase) domain. |

| Ki (PIN1 PPIase domain) | 625.2 nM | Inhibitor constant, indicating the binding affinity of this compound to the PIN1 PPIase domain. |

| IC50 (PIN1-NRF2 interaction) | 0.3 - 1.4 µM | Concentration range for the half-maximal inhibitory effect on the interaction between PIN1 and NRF2-mimicking phospho-peptides. |

Table 2: Cell Viability (IC50) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| P19 | Teratocarcinoma | 7.24 |

| NCCIT | Teratocarcinoma | 4.65 |

| Caco-2 | Colorectal Cancer | 7.45 |

| HCT116 | Colorectal Cancer | 9.46 |

| HT29 | Colorectal Cancer | 13.8 |

| SW480 | Colorectal Cancer | 11.1 |

| DLD-1 | Colorectal Cancer | 10.7 |

| MDA-MB-231 | Breast Cancer | 1.2 (for colony formation) |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro PIN1 Inhibition Assay (Trypsin-Coupled Peptidyl-Prolyl Isomerase Assay)

This assay measures the ability of this compound to inhibit the catalytic activity of PIN1.

-

Reagents: Recombinant human PIN1 protein, a substrate peptide (e.g., Ac-Ala-Ala-Pro-Phe-pNA), chymotrypsin, and the test compound (this compound).

-

Procedure:

-

PIN1 isomerizes the substrate peptide from the cis to the trans conformation.

-

Chymotrypsin specifically cleaves the trans isomer of the peptide, releasing p-nitroaniline (pNA).

-

The rate of pNA release is monitored spectrophotometrically at 405 nm.

-

To determine the IC50, recombinant human PIN1 is pre-incubated with varying concentrations of this compound before the addition of the substrate. The enzymatic activity is then measured.

-

Cell Viability Assays (e.g., CCK-8 or ATPlite)

These assays determine the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Measurement:

-

CCK-8 Assay: A WST-8 solution is added to each well. The amount of formazan dye produced, which is proportional to the number of living cells, is measured by absorbance at 450 nm.

-

ATPlite Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol detects the generation of ROS in cells following treatment with this compound.

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable fluorescent probe.

-

Procedure:

-

Cells are treated with this compound for the desired time.

-

Cells are then incubated with H2DCFDA. Inside the cell, esterases cleave the acetate groups, trapping the probe intracellularly.

-

In the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

Quantification of DNA Damage (γH2AX Foci Formation Assay)

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Cells are incubated with a primary antibody specific for the phosphorylated histone variant H2AX (γH2AX), a marker for DNA double-strand breaks.

-

A fluorescently labeled secondary antibody is then used to detect the primary antibody.

-

Nuclei are counterstained with a DNA dye such as DAPI.

-

-

Imaging and Quantification: Images are acquired using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) per nucleus is counted to quantify the extent of DNA damage.

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular events initiated by this compound.

Caption: Mechanism of this compound-induced DNA damage.

Caption: Presumed downstream DNA damage response pathway.

Impact on DNA Damage Response

The generation of ROS and subsequent DNA double-strand breaks by this compound is expected to activate the canonical DNA Damage Response (DDR) pathway. While direct experimental evidence for this compound-induced activation of specific DDR kinases is emerging, the presence of DNA double-strand breaks, as evidenced by γH2AX foci formation, strongly implicates the involvement of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling cascades.

Upon sensing DNA double-strand breaks, ATM and ATR are activated and phosphorylate a plethora of downstream targets. Key among these are the checkpoint kinases Chk1 and Chk2. The activation of Chk1 and Chk2 orchestrates a cellular response that includes:

-

Cell Cycle Arrest: Halting the cell cycle progression to provide time for DNA repair.

-

DNA Repair: Upregulating and activating DNA repair machinery.

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway can trigger programmed cell death.

The role of PIN1 itself in the DDR is complex, as it interacts with and regulates several key DDR proteins, including p53. Therefore, the inhibition of PIN1 by this compound may have a dual impact on the DDR: inducing DNA damage through ROS generation while simultaneously modulating the cellular response to that damage through the direct inhibition of PIN1's isomerase activity.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that directly links PIN1 inhibition to the induction of DNA damage. Its ability to generate ROS and cause DNA double-strand breaks makes it particularly effective against cancer cells, which often have a higher basal level of oxidative stress and may be more vulnerable to further DNA damage. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and further development of this compound and other PIN1-targeted therapies. Understanding the intricate interplay between this compound, PIN1, and the DNA damage response will be crucial for optimizing its therapeutic application and identifying patient populations most likely to benefit from this novel treatment strategy.

An In-depth Technical Guide to the Downstream Effects of KPT-6566 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular consequences of treatment with KPT-6566, a novel, covalent inhibitor of the prolyl isomerase PIN1. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound is a selective inhibitor that covalently binds to the catalytic site of PIN1, a peptidyl-prolyl cis/trans isomerase that is overexpressed in numerous cancers.[1][2] The inhibition of PIN1 by this compound disrupts multiple oncogenic signaling pathways.[1][3] this compound exhibits a dual mechanism of action:

-

Direct PIN1 Inhibition and Degradation : It covalently binds to the cysteine-113 residue in the catalytic pocket of PIN1, inhibiting its isomerase activity.[4][5] This interaction can also lead to the degradation of the PIN1 protein itself.[1][3][6]

-

Induction of Oxidative Stress : The binding event results in the release of a quinone-mimicking drug fragment.[1][3] This byproduct generates reactive oxygen species (ROS), leading to significant DNA damage and inducing cell death, particularly in cancer cells.[1][3][6]

Quantitative Analysis of this compound Effects

The following tables summarize the key quantitative data regarding the downstream effects of this compound across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (PPIase Assay) | Recombinant human PIN1 | 0.64 µM (640 nM) | [2][3][7] |

| Kᵢ (PPIase Domain) | Recombinant human PIN1 | 625.2 nM | [2] |

| IC₅₀ (Cell Viability) | P19 (Embryonal Carcinoma) | 7.24 µM | [8] |

| NCCIT (Embryonal Carcinoma) | 4.65 µM | [8] |

| | MDA-MB-231 (Breast Cancer) | 1.2 µM |[3] |

Table 2: Downstream Molecular Effects of this compound Treatment

| Effect | Target Protein/Marker | Cell Line(s) | Observation | Reference |

|---|---|---|---|---|

| Cell Cycle Arrest | Cyclin D1 | P19, NCCIT, Caco-2 | Dose-dependent decrease | [7][8][9] |

| Hyperphosphorylated pRB | MEFs | Decrease | [2][5][7] | |

| Apoptosis Induction | Annexin V Staining | NCCIT (10 µM, 48h) | Significant increase in apoptotic cells | [8] |

| Sub-G1 Population | P19 (10-20 µM, 48h) | Increase | [8] | |

| DNA Damage | γH2AX Phosphorylation | MDA-MB-231, MCF10A | Dose-dependent increase in cancer cells | [2][3] |

| Oncogene Regulation | Oct-4, Sox2 | P19, NCCIT | Dose-dependent decrease | [8] |

| mut-p53, NOTCH1 | MDA-MB-231 | Inhibition of target gene expression | [2][4] | |

| Oxidative Stress | NRF2 Pathway Genes | Breast Cancer Cells | Upregulation (cFOS, HO1, NQO1) | [2][4] |

| Metabolic Stress | ATP Production | NCCIT (20 µM, 12h) | 87% inhibition |[8] |

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of PIN1 leads to the disruption of several critical signaling cascades that promote cancer cell proliferation, survival, and stemness.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Reagents and Materials :

-

Cancer cell line of interest (e.g., NCCIT, MDA-MB-231).

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue).

-

96-well cell culture plates.

-

Plate reader.

-

-

Procedure :

-

Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Remove old medium from cells and add 100 µL of the this compound dilutions. Include a DMSO-only vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

This protocol is used to assess the levels of specific proteins downstream of PIN1.

-

Reagents and Materials :

-

Treated and untreated cell pellets.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-Sox2, anti-γH2AX, anti-β-Actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure :

-

Culture and treat cells with the desired concentrations of this compound for a specified duration (e.g., 48 hours).

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Quantify total protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-Actin is typically used as a loading control.[8]

-

This protocol quantifies the induction of apoptosis following this compound treatment.

-

Reagents and Materials :

-

Treated and untreated cells.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure :

-

Treat cells with this compound for various time points (e.g., 12, 24, 48 hours).[8]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend approximately 1x10⁵ cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add an additional 400 µL of Binding Buffer.

-

Analyze the samples immediately using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

-

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arts.units.it [arts.units.it]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 9. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

The Impact of KPT-6566 on PIN1-Dependent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of KPT-6566, a covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), on critical cancer-related signaling pathways. PIN1 is overexpressed in a majority of human cancers and plays a pivotal role in tumorigenesis by regulating the conformation and function of numerous phosphorylated proteins involved in cell proliferation, survival, and differentiation. This compound has been identified as a potent and selective inhibitor of PIN1, exhibiting a dual mechanism of action that includes both the direct inhibition of PIN1's catalytic activity and the induction of targeted protein degradation. This guide summarizes the quantitative data from preclinical studies, details the experimental protocols for key assays, and provides visual representations of the affected signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to PIN1 and this compound

The prolyl isomerase PIN1 is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in its substrate proteins. This conformational change can have profound effects on protein stability, localization, and activity, thereby influencing a wide array of cellular processes. In cancer, PIN1 acts as a molecular amplifier of oncogenic signals, contributing to uncontrolled cell growth, resistance to apoptosis, and enhanced metastatic potential.

This compound is a novel, covalent inhibitor of PIN1 that has demonstrated significant anti-tumor activity in preclinical models. It selectively targets the catalytic site of PIN1, leading to its inactivation and subsequent degradation. A unique feature of this compound is its dual mechanism of action: upon binding to PIN1, it releases a quinone-mimicking molecule that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer-specific cell death.

Mechanism of Action of this compound

This compound exerts its effects through a two-pronged approach, making it a promising candidate for cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| PIN1 PPIase IC50 | 0.64 µM | Recombinant Human PIN1 | |

| PIN1 Ki | 625.2 nM | Recombinant Human PIN1 | [1] |

| MDA-MB-231 IC50 | 1.2 µM | MDA-MB-231 | [2] |

| P19 IC50 | 7.24 µM | P19 | [3] |

| NCCIT IC50 | 4.65 µM | NCCIT | [3] |

Table 2: Effects of this compound on PIN1-Dependent Signaling Pathways

| Pathway | Effect | Method | Cell Line | Reference |

| Mutant p53 | Downregulation of target genes (BUB1, DEPDC1) | RT-qPCR | MDA-MB-231 | [2] |

| NOTCH1 | Downregulation of target genes (HEY2, BIRC5) | RT-qPCR | MDA-MB-231 | [2] |

| NF-κB | Decreased p65 levels | Western Blot | MDA-MB-231 | [2] |

| Cyclin D1 | Decreased protein levels | Western Blot | MDA-MB-231 | [2] |

| MCL-1 | Decreased protein levels | Western Blot | MDA-MB-231, Lung, Prostate, Pancreatic cancer cells | [2] |

Impact on PIN1-Dependent Signaling Pathways

This compound-mediated inhibition of PIN1 leads to the dysregulation of several oncogenic signaling pathways.

Notch Signaling Pathway

PIN1 enhances Notch1 signaling by promoting its cleavage and stabilizing the active Notch1 intracellular domain (NICD).[4] this compound, by inhibiting PIN1, leads to a reduction in the expression of Notch1 target genes.[2]

Wnt/β-catenin Signaling Pathway

PIN1 stabilizes β-catenin, a key effector of the Wnt signaling pathway, by inhibiting its degradation. This leads to the activation of TCF/LEF transcription factors and the expression of target genes involved in cell proliferation. This compound can disrupt this process.

NF-κB Signaling Pathway

PIN1 promotes NF-κB signaling by binding to the p65 subunit and enhancing its nuclear accumulation and stability.[5] Inhibition of PIN1 by this compound results in decreased levels of p65.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PIN1 PPIase Assay

This assay measures the enzymatic activity of PIN1.

-

Principle: A colorimetric assay using a chromogenic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that is cleaved by chymotrypsin only when the proline residue is in the trans conformation. PIN1 catalyzes the cis-to-trans isomerization, and the rate of color change is proportional to PIN1 activity.

-

Reagents:

-

Recombinant human PIN1 protein

-

Substrate: Suc-Ala-Glu-Pro-Phe-pNA

-

Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

This compound or other inhibitors

-

-

Procedure:

-

Pre-incubate recombinant PIN1 with varying concentrations of this compound in assay buffer.

-

Initiate the reaction by adding the substrate and chymotrypsin.

-

Measure the absorbance at 390 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

-

Cell Viability Assay (MTT/WST-1)

This assay assesses the effect of this compound on cell proliferation and viability.

-

Principle: Tetrazolium salts (MTT or WST-1) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified time (e.g., 48-72 hours).

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blotting

This technique is used to detect changes in the protein levels of PIN1 and its downstream targets.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to PIN1, p65, active Notch1, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure changes in the mRNA expression of PIN1 target genes.

-

Principle: RNA is extracted from cells, reverse transcribed into cDNA, and then the cDNA is amplified using specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of initial mRNA levels.

-

Reagents:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (e.g., for HEY2, BIRC5, BUB1, DEPDC1)

-

-

Procedure:

-

Treat cells with this compound.

-

Extract total RNA and assess its quality and quantity.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using gene-specific primers and a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor the mice until tumors reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule and dose.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Conclusion

This compound represents a promising therapeutic agent that targets the pro-oncogenic functions of PIN1. Its dual mechanism of action, involving both direct PIN1 inhibition and the induction of oxidative stress and DNA damage, provides a multi-faceted approach to cancer therapy. The disruption of key signaling pathways such as Notch, Wnt/β-catenin, and NF-κB underscores the potential of this compound to combat a wide range of malignancies. The data and protocols presented in this guide offer a valuable resource for the further investigation and development of this compound and other PIN1-targeted therapies.

References

The Selectivity Profile of KPT-6566: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-6566 is a novel, covalent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) PIN1, an enzyme implicated in the regulation of numerous cellular signaling pathways and overexpressed in a majority of human cancers.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways. Understanding the precise molecular interactions and potential off-target effects of this compound is critical for its continued development as a potential therapeutic agent.

Data Presentation: Quantitative Selectivity Data

The following tables summarize the known quantitative data regarding the inhibitory activity of this compound against its primary target, PIN1, and other identified interacting proteins.

Table 1: Inhibition of PIN1 by this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 640 nM | Human | Trypsin-coupled PPIase assay | [3][4] |

| Ki | 625.2 nM | Human | Trypsin-coupled PPIase assay | [3][4] |

| Cell Viability IC50 (P19 cells) | 7.24 µM | Murine | CCK-8 assay | [5] |

| Cell Viability IC50 (NCCIT cells) | 4.65 µM | Human | CCK-8 assay | [5] |

Table 2: Off-Target Activity of this compound

| Target | Activity | Assay Type | Reference |

| STAG1 | Inhibitor | Fluorescence Polarization | [6][7] |

| STAG2 | Inhibitor | Fluorescence Polarization | [6][7] |

| GST-FKBP4 | No inhibition | PPIase activity assay | [4] |

| GST-PPIA | No inhibition | PPIase activity assay | [4] |

Experimental Protocols

PIN1 Inhibition Assay (Trypsin-Coupled Peptidyl-Prolyl Isomerization Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of PIN1, which isomerizes the pSer/Thr-Pro motif in a substrate peptide. The conformational change of the peptide substrate is coupled to its cleavage by chymotrypsin or trypsin, which can be monitored spectrophotometrically.

Methodology:

-

Reagents: Recombinant human PIN1, substrate peptide (e.g., Ac-Ala-Ala-Pro-Phe-pNA), chymotrypsin/trypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8).

-

Procedure:

-

The substrate peptide is dissolved in a mixture of LiCl and trifluoroethanol to enrich the cis isomeric form.

-

The isomerization reaction is initiated by diluting the substrate solution into the assay buffer containing recombinant PIN1 and the test compound (this compound) or vehicle control.

-

The reaction mixture is incubated to allow PIN1 to catalyze the cis-to-trans isomerization of the proline bond in the substrate peptide.

-

After a defined incubation period, chymotrypsin or trypsin is added to the mixture. The protease specifically cleaves the trans-isomer of the peptide, releasing p-nitroaniline (pNA).

-

The rate of pNA release is monitored by measuring the absorbance at 405 nm over time using a spectrophotometer.

-

The inhibitory activity of this compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in the vehicle control. IC50 values are calculated from dose-response curves.

-

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the generation of intracellular ROS following treatment with this compound, a key component of its dual mechanism of action.[1]

Methodology:

-

Reagents: Cell culture medium, the cell line of interest, this compound, a fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or CellROX® Green Reagent), phosphate-buffered saline (PBS).

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified period.

-

Following treatment, the cells are washed with PBS and incubated with the fluorescent ROS indicator in the dark. H₂DCFDA is deacetylated by cellular esterases to a non-fluorescent compound that is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). CellROX reagents are fluorogenic probes that exhibit a bright fluorescent signal upon oxidation by ROS.

-

After incubation with the probe, the cells are washed again with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

The level of ROS production is quantified by comparing the fluorescence intensity of this compound-treated cells to that of control-treated cells.

-

STAG1/2 Inhibition Assay (Fluorescence Polarization)

This high-throughput screening assay was used to identify this compound as a dual inhibitor of the cohesin components STAG1 and STAG2.[6][7] The assay measures the disruption of the interaction between STAG1/2 and their binding partners.

Methodology:

-

Reagents: Purified recombinant STAG1 and STAG2 proteins, a fluorescently labeled peptide or DNA probe that binds to STAG1/2 (e.g., a fragment of SCC1 or double-stranded DNA), this compound, assay buffer.

-

Procedure:

-

The fluorescently labeled probe is incubated with the purified STAG1 or STAG2 protein in the presence of varying concentrations of this compound or a vehicle control in a multi-well plate.

-

When the fluorescent probe is bound to the much larger STAG protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

If this compound inhibits the interaction between the STAG protein and the probe, the small, unbound probe tumbles rapidly, leading to a low fluorescence polarization value.

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The inhibitory activity of this compound is determined by the decrease in fluorescence polarization in a dose-dependent manner.

-

Mandatory Visualizations

Caption: Dual mechanism of action of this compound in cancer cells.

Caption: Signaling pathways modulated by this compound through PIN1 inhibition.

Caption: Workflow for the trypsin-coupled PIN1 inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 7. Discovery of this compound as STAG1/2 Inhibitor sensitizing PARP and NHEJ Inhibitors to suppress tumor cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KPT-6566 in NRF2 Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction